molecular formula C22H22N4O3S2 B13370265 3-[(Benzylsulfanyl)methyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(Benzylsulfanyl)methyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13370265
M. Wt: 454.6 g/mol
InChI Key: XENNDPBJJFLPPK-MDZDMXLPSA-N
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Description

3-[(Benzylsulfanyl)methyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Benzylsulfanyl)methyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of dibenzoylacetylene with triazole derivatives. This one-pot catalyst-free procedure is carried out at room temperature, yielding the desired product with excellent efficiency .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3-[(Benzylsulfanyl)methyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

3-[(Benzylsulfanyl)methyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Benzylsulfanyl)methyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities.

    Thiadiazole Derivatives: Compounds with the thiadiazole ring also show comparable properties.

Uniqueness

What sets 3-[(Benzylsulfanyl)methyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole apart is its unique combination of structural features from both triazole and thiadiazole rings. This hybrid structure enhances its potential for diverse applications and interactions with various biological targets.

Properties

Molecular Formula

C22H22N4O3S2

Molecular Weight

454.6 g/mol

IUPAC Name

3-(benzylsulfanylmethyl)-6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C22H22N4O3S2/c1-27-17-11-16(12-18(28-2)21(17)29-3)9-10-20-25-26-19(23-24-22(26)31-20)14-30-13-15-7-5-4-6-8-15/h4-12H,13-14H2,1-3H3/b10-9+

InChI Key

XENNDPBJJFLPPK-MDZDMXLPSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C2=NN3C(=NN=C3S2)CSCC4=CC=CC=C4

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC2=NN3C(=NN=C3S2)CSCC4=CC=CC=C4

Origin of Product

United States

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